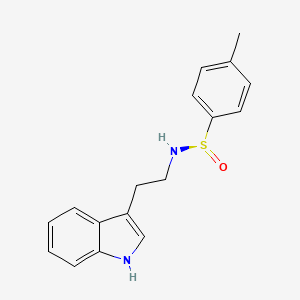

(S)-N-(-)-p-Tolylsulfinyltryptamine

Description

Overview of the Compound's Unique Chiral Structural Attributes

The defining feature of (S)-N-(-)-p-Tolylsulfinyltryptamine is the presence of a stereogenic sulfur atom within the sulfinyl group (S=O). This group is directly attached to the nitrogen atom of the tryptamine (B22526) side chain. The "(S)" designation specifies the absolute configuration at this sulfur center, which is crucial for its function in stereocontrolled reactions.

The N-sulfinyl group is a powerful chiral directing group. wikipedia.org It is electron-withdrawing, which activates the adjacent C=N bond (in its imine form) for nucleophilic attack. nih.govarkat-usa.org The predictable stereodirecting influence of the chiral sulfinyl group allows for high levels of asymmetric induction in additions of organometallic reagents. wikipedia.org Furthermore, the sulfinyl group can stabilize anions on the nitrogen atom, preventing racemization of newly formed stereocenters. wikipedia.orgpitt.edu The tryptamine portion of the molecule provides an indole (B1671886) nucleus, a common scaffold in biologically active compounds and natural products, offering a versatile handle for further chemical modifications. nih.gov

Table 1: Key Structural Features of this compound

| Feature | Description | Significance |

|---|---|---|

| Chiral Center | The sulfur atom of the p-tolylsulfinyl group. | Confers chirality to the molecule, enabling its use in asymmetric synthesis. |

| Sulfinyl Group | A functional group containing a sulfur-oxygen double bond (S=O). | Acts as an electron-withdrawing group, activating adjacent bonds and providing powerful stereocontrol. wikipedia.orgarkat-usa.org |

| p-Tolyl Group | A methyl-substituted phenyl ring attached to the sulfur atom. | Influences the steric and electronic properties of the sulfinyl group. |

| Tryptamine Moiety | An indole ring connected to an ethylamine (B1201723) side chain. | A common structural motif in natural products and pharmaceuticals, providing a framework for complex molecule synthesis. nih.gov |

Position within the Field of Chiral Auxiliary and Ligand Development

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org The field has been significantly impacted by the development of chiral sulfinamides, most notably tert-butanesulfinamide (Ellman's auxiliary). wikipedia.orgyale.edursc.org This auxiliary condenses with aldehydes and ketones to form N-sulfinyl imines, which are versatile electrophiles for the asymmetric synthesis of chiral amines. nih.govrsc.org The widespread success of tert-butanesulfinamide, used on scales up to metric tons in industrial processes, has established sulfinamides as a "gold standard" among chiral auxiliaries. yale.edursc.org

This compound belongs to this important class of compounds. While the tert-butylsulfinyl group is more common, the p-tolylsulfinyl group offers different steric and electronic properties that can be advantageous in specific applications. Beyond its role as a precursor to chiral amines, the sulfinamide functional group has been incorporated into the structure of chiral ligands for transition-metal catalysis. yale.edunih.gov For instance, N-phosphino-p-tolylsulfinamide (PNSO) ligands have been synthesized and evaluated for their coordination behavior and application in asymmetric reactions like the Pauson-Khand reaction, yielding products with high enantiomeric excess (up to 94% ee). nih.gov The aryl group on the sulfinamide, such as the p-tolyl group, can reduce the hemilabile character of these ligands, influencing their catalytic activity. nih.gov

Historical Trajectory and Evolution of Sulfinyl-Substituted Indole Derivatives in Asymmetric Synthesis

The use of chiral sulfinyl compounds in asymmetric synthesis has a rich history. acs.org An early key development was the Andersen method, which utilized the reaction of organometallic reagents with diastereomerically pure menthyl p-toluenesulfinates to produce chiral sulfoxides. wikipedia.org This established the foundation for using sulfur-based chirality to control stereochemistry.

The application of this methodology to indole-containing substrates, such as those derived from tryptamine, allows for the asymmetric synthesis of chiral indole alkaloids and related structures. nih.gov The synthesis of 5-substituted indoles and their elaboration into more complex molecules has been a consistent theme in organic chemistry. arizona.edu The combination of robust sulfinamide chemistry with the privileged indole scaffold provides a powerful strategy for constructing enantiomerically enriched, nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and natural products. rsc.orgacs.org

Current Research Frontiers and Strategic Directions for the Chemical Compound

Current research involving sulfinyl-based chiral auxiliaries like this compound continues to expand into new territories. A significant focus remains on the development of novel synthetic methods and their application to the synthesis of complex, biologically active molecules.

Table 2: Current Research Applications of Sulfinyl-Amine Derivatives

| Research Area | Application | Reference |

|---|---|---|

| Complex Heterocycle Synthesis | Used in the asymmetric synthesis of nitrogen-containing heterocycles such as pyrrolidines, piperidines, and indolizidine alkaloids. | nih.govarkat-usa.orgrsc.org |

| Ligand Development | Incorporation of the p-tolylsulfinamide moiety into N-phosphino ligands for asymmetric transition-metal catalysis. | nih.gov |

| Natural Product Synthesis | Employed as a key chiral-directing group in the total synthesis of natural products like (-)-agelastatin A. | pitt.edu |

| Agrochemical Development | Utilized in the asymmetric synthesis of complex sulfoximine (B86345) agrochemicals, where stereochemistry is critical for bioactivity. | acs.org |

One major frontier is the application of sulfinamide-mediated strategies to the synthesis of increasingly complex N-heterocycles. rsc.org Researchers are designing multi-step sequences where the chirality installed via the sulfinyl group is used to direct subsequent stereoselective transformations. This includes intramolecular reactions to form intricate ring systems found in natural products. arkat-usa.org

Another strategic direction is the design of new catalysts and ligands based on the sulfinamide framework. yale.edu The development of N-phosphino-p-tolylsulfinamide (PNSO) ligands demonstrates the potential for these compounds to serve not just as transient auxiliaries but as integral components of catalytic systems for reactions like the Pauson-Khand reaction. nih.gov Furthermore, the fundamental reactivity of sulfinamides is still being explored, with recent reports on novel transformations such as the rhodium-catalyzed S-alkylation of sulfenamides to access chiral sulfoximines, a class of compounds of growing interest in pharmaceuticals and agrochemicals. acs.org These efforts highlight a continuous drive to broaden the synthetic utility of chiral sulfinyl compounds, ensuring their continued importance in modern organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C17H18N2OS |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(R)-N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfinamide |

InChI |

InChI=1S/C17H18N2OS/c1-13-6-8-15(9-7-13)21(20)19-11-10-14-12-18-17-5-3-2-4-16(14)17/h2-9,12,18-19H,10-11H2,1H3/t21-/m1/s1 |

InChI Key |

GDHYCLNHSKWYMD-OAQYLSRUSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@@](=O)NCCC2=CNC3=CC=CC=C32 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)NCCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure S N P Tolylsulfinyltryptamine

Stereoselective Construction of the Chiral Sulfoxide (B87167) Center

The cornerstone of synthesizing (S)-N-(-)-p-Tolylsulfinyltryptamine is the establishment of the chiral sulfoxide. This is a non-trivial synthetic challenge due to the tetrahedral geometry and high inversion barrier of the sulfoxide group. youtube.com Two principal strategies have emerged as powerful tools for achieving high enantiopurity: the asymmetric oxidation of a prochiral sulfide (B99878) precursor and the use of chiral derivatizing agents followed by resolution.

Asymmetric Oxidation Approaches for Sulfide Precursors

The direct oxidation of prochiral sulfides to enantiomerically enriched sulfoxides represents a highly atom-economical approach. acs.org This transformation is often accomplished using stoichiometric chiral oxidants or, more elegantly, through catalytic asymmetric oxidation.

A variety of metal-based catalytic systems have been developed for this purpose, demonstrating good to excellent enantioselectivity. acs.org These systems typically employ a metal catalyst in conjunction with a chiral ligand and a terminal oxidant.

Table 1: Catalytic Asymmetric Oxidation of Alkyl Aryl Sulfides

| Catalyst System | Oxidant | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Vanadium-Salan Complexes | Hydrogen Peroxide | High | sigmaaldrich.com |

| Porphyrin-inspired Manganese Complexes | Hydrogen Peroxide | Excellent | rsc.org |

| Chiral Titanium-Salen Complexes | Urea Hydrogen Peroxide | 92-99% | nih.gov |

Beyond metal catalysis, the use of chiral organic reagents, such as chiral oxaziridines and hydroperoxides, can also effect the asymmetric oxidation of sulfides to their corresponding sulfoxides with moderate to good enantioselectivity. nih.gov

Chiral Derivatization and Resolution Techniques

An alternative and historically significant approach to obtaining enantiopure sulfoxides is through the use of chiral auxiliaries. rsc.org The seminal Andersen synthesis, for instance, involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a diastereomeric mixture of sulfinate esters. acs.orgnih.gov These diastereomers can be separated by physical methods like crystallization, and subsequent reaction of the desired diastereomer with an organometallic reagent displaces the chiral auxiliary to furnish the enantiopure sulfoxide. acs.org

Kinetic resolution, where one enantiomer of a racemic sulfoxide is preferentially reacted, is another powerful technique. sigmaaldrich.com For example, the same vanadium-salan catalyst used for asymmetric oxidation can also be employed for the kinetic resolution of racemic sulfoxides. sigmaaldrich.com In this process, the minor enantiomer is often oxidized to the corresponding sulfone, leaving the desired sulfoxide enantiomer in high enantiomeric excess. youtube.com

Elaboration of the Tryptamine (B22526) Scaffold for Integration

The tryptamine moiety is a privileged scaffold in medicinal chemistry, and its synthesis is well-established. acs.org For the purpose of constructing this compound, the tryptamine unit must be prepared in a manner that allows for its eventual coupling with the chiral sulfinyl group.

Indole (B1671886) Ring Formation Strategies

The indole core of tryptamine can be constructed through a variety of named reactions. harvard.edu The choice of method often depends on the desired substitution pattern on the indole ring. Some of the most common strategies include:

Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from an arylhydrazine and an aldehyde or ketone. rsc.org

Reissert Indole Synthesis: This multi-step synthesis begins with the condensation of o-nitrotoluene with an oxalic ester, followed by reductive cyclization to form the indole ring. nih.gov

Leimgruber-Batcho Indole Synthesis: This versatile method involves the reaction of an o-nitrotoluene with a dimethylformamide acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. harvard.edu

Bartoli Indole Synthesis: This method is particularly useful for the synthesis of 7-substituted indoles and involves the reaction of a nitroarene with vinylmagnesium bromide. harvard.edu

Amine Alkylation and Functionalization Protocols

Once the indole scaffold is in place, the ethylamine (B1201723) side chain of tryptamine must be introduced and functionalized. Tryptamine itself can be synthesized from L-tryptophan via decarboxylation. youtube.com The primary amine of tryptamine is a key functional handle for the subsequent introduction of the p-tolylsulfinyl group.

The direct N-alkylation of tryptamine can be achieved using various alkylating agents. researchgate.netnih.gov However, for the synthesis of the target compound, the key step is the formation of a sulfinamide bond. This is typically achieved by reacting tryptamine or a protected tryptamine derivative with a chiral p-tolylsulfinylating agent. A common method for the synthesis of sulfinamides involves the reaction of an amine with a sulfinyl chloride in the presence of a base. nih.gov The use of a pre-formed, enantiopure sulfinylating agent, such as that derived from Ellman's auxiliary (tert-butanesulfinamide), is a powerful strategy for ensuring the stereochemical integrity of the final product. nih.govosi.lv

Convergent and Divergent Synthetic Routes

A divergent synthesis , on the other hand, would involve the construction of a common intermediate that is later elaborated into a variety of final products. In the context of this compound, one could envision a scenario where a tryptamine derivative bearing a simple sulfur-containing functional group is prepared. This common intermediate could then be subjected to various chiral oxidation conditions or reactions with different chiral reagents to generate a library of related compounds with varying stereochemistry at the sulfur atom. While potentially useful for exploring structure-activity relationships, this approach may be less efficient for the specific synthesis of a single target enantiomer.

The literature on the synthesis of chiral sulfinamides from amines strongly suggests that a convergent approach is the more common and practical strategy for the preparation of compounds like this compound. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (-)-menthol |

| o-nitrotoluene |

| p-tolylsulfinyl chloride |

| tert-butanesulfinamide |

| Tryptamine |

| L-tryptophan |

Chemo- and Regioselective Transformations

The synthesis of this compound presents a significant challenge in chemoselectivity due to the presence of two nucleophilic nitrogen atoms in the tryptamine starting material: the primary amino group of the ethylamine side chain and the indole nitrogen. Regioselectivity is also a consideration, although the primary amine is generally more nucleophilic and sterically accessible than the indole nitrogen, favoring N-sulfinylation at the side chain.

The primary method for achieving the desired enantiopure sulfinamide involves the reaction of tryptamine with an enantiomerically pure sulfinylating agent. The Andersen-Pfitzner-Moffatt protocol, which utilizes an enantiopure sulfinate ester, is a foundational approach in this context. Specifically, the synthesis would likely proceed via the reaction of tryptamine with an enantiopure (S)-p-toluenesulfinate ester, such as (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate. This reagent, prepared from p-toluenesulfinyl chloride and (-)-menthol, allows for the transfer of the chiral sulfinyl group to the primary amine of tryptamine.

The key to chemoselectivity in this transformation lies in controlling the reaction conditions to favor the reaction at the more nucleophilic primary amine over the indole nitrogen. This is typically achieved by careful selection of the solvent and base, as well as maintaining a controlled temperature. The use of non-polar aprotic solvents can help to minimize the reactivity of the indole nitrogen.

An alternative approach involves the direct reaction of tryptamine with p-toluenesulfinyl chloride. However, this method would produce a racemic mixture of N-p-tolylsulfinyltryptamine, which would then require a challenging chiral resolution step. To achieve enantioselectivity directly, a chiral auxiliary approach, such as the one developed by Ellman, could be employed. While typically used for the synthesis of chiral amines from ketones or aldehydes, the principles can be adapted.

| Parameter | Condition | Expected Outcome |

| Sulfinylating Agent | (1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate | High diastereoselectivity |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Good solubility of reactants, favors N-sulfinylation |

| Base | Triethylamine (TEA), Pyridine | Neutralizes HCl byproduct, can influence selectivity |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions |

Table 1: Key Parameters for the Chemo- and Regioselective Synthesis of this compound.

Process Intensification and Scalability Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. This is particularly true for the synthesis of a specialized chiral compound like this compound. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, offers significant advantages.

One of the primary considerations for scaling up the synthesis is the purification of the final product. The diastereoselective crystallization of this compound from the reaction mixture, when using a chiral auxiliary like (-)-menthol, is a critical step. Optimizing solvent systems and crystallization conditions is paramount to achieving high purity and yield on a large scale.

The use of flow chemistry represents a significant opportunity for process intensification. In a continuous flow setup, reactants are pumped through a reactor where they mix and react. This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety due to the small reaction volumes at any given time. For the synthesis of this compound, a flow reactor could be designed to precisely control the addition of the sulfinylating agent to the tryptamine solution, minimizing the formation of impurities. Microwave-assisted synthesis is another technique that can be integrated with flow chemistry to accelerate reaction rates and improve yields.

The choice of reagents and solvents is also critical for scalability. While reagents like p-toluenesulfinyl chloride are readily available, their handling on a large scale requires appropriate safety protocols. The use of less hazardous and more environmentally friendly solvents is also a key consideration in modern chemical manufacturing.

| Technology | Potential Benefits for Scalability |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, better process control, potential for automation. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for improved yields. |

| Crystallization Optimization | High purity of the final product, efficient separation from byproducts and unreacted starting materials. |

| Solvent Selection | Reduced environmental impact, improved process safety, and cost-effectiveness. |

Table 2: Technologies for Process Intensification and Scalability.

Fundamental Stereochemical Investigations of S N P Tolylsulfinyltryptamine

Absolute Configuration Assignment and Validation Methodologies

The determination of the absolute configuration at the sulfur atom in (S)-N-(-)-p-Tolylsulfinyltryptamine is a critical first step in its stereochemical characterization. The "(S)" designation indicates the spatial arrangement of the substituents around the chiral sulfur center according to the Cahn-Ingold-Prelog priority rules. Several methodologies are employed to assign and validate this configuration unequivocally.

X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. This technique provides a three-dimensional map of electron density, allowing for the precise determination of the spatial arrangement of all atoms in the molecule. For this compound, a suitable single crystal would be grown and subjected to X-ray diffraction analysis. The resulting crystallographic data would not only confirm the (S)-configuration at the sulfur atom but also provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Chiroptical Spectroscopy in Conjunction with Quantum Chemical Calculations: In the absence of a suitable crystal for X-ray analysis, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) serve as powerful tools for assigning absolute configuration. acs.org The experimental spectra are compared with spectra predicted by quantum chemical calculations for both the (S) and (R) enantiomers. A match between the experimental and calculated spectra for one of the enantiomers provides strong evidence for its absolute configuration. For instance, the absolute configuration of (-)-tert-butanesulfinamide was definitively assigned as (S) by comparing its experimental VCD, ECD, and ORD spectra with those predicted by density functional theory (DFT) calculations. acs.orgacs.org A similar approach would be applied to this compound.

NMR Spectroscopy with Chiral Derivatizing or Solvating Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine absolute configuration, often through the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents. These agents interact with the enantiomers of the compound to form diastereomeric species that exhibit distinct NMR signals. The relative chemical shifts of these signals can be correlated with the absolute configuration.

| Methodology | Principle | Expected Outcome for this compound |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous determination of the (S) configuration and detailed solid-state conformational data. |

| VCD/ECD/ORD with DFT | Comparison of experimental and calculated chiroptical spectra | Correlation of the experimental spectra with the calculated spectrum for the (S)-enantiomer. |

| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes with distinct NMR signals | Observation of specific NMR chemical shift patterns consistent with the (S)-configuration. |

Conformational Analysis and Energy Minima Determination

Computational Modeling: A primary tool for exploring the conformational landscape is computational modeling. Using methods like molecular mechanics or, more accurately, quantum chemical calculations (e.g., DFT), the potential energy surface can be systematically scanned by rotating key dihedral angles. This process identifies low-energy conformations, their relative energies, and the energy barriers separating them. For this compound, key rotations would include the C-C bond of the tryptamine (B22526) side chain and the N-S and S-C(aryl) bonds.

NMR Spectroscopy: Experimental insights into the solution-phase conformation can be obtained from NMR spectroscopy. The measurement of nuclear Overhauser effects (NOEs) can provide information about the through-space proximity of different protons, helping to define the relative orientation of the tryptamine and p-tolylsulfinyl moieties. Coupling constants can also provide information about dihedral angles.

Illustrative Conformational Energy Minima: Based on studies of related sulfonamides, it is expected that the lowest energy conformations of this compound would exhibit specific orientations of the sulfinyl group relative to the tryptamine side chain to minimize steric hindrance and optimize electronic interactions. mdpi.com

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Method of Determination |

| A (Global Minimum) | 0.00 | TBD | DFT Calculations (e.g., B3LYP/6-31G) |

| B | TBD | TBD | DFT Calculations (e.g., B3LYP/6-31G) |

| C | TBD | TBD | DFT Calculations (e.g., B3LYP/6-31G*) |

| This table presents a hypothetical scenario. Actual values would require specific computational studies. |

Stereochemical Stability and Pathways for Epimerization

The stereochemical stability of the chiral sulfur center is a crucial aspect, particularly under various chemical conditions. Epimerization, the inversion of configuration at the stereocenter, would lead to the formation of the (R)-diastereomer.

Mechanisms of Epimerization: Epimerization of sulfinamides can occur under both thermal and chemical (acidic or basic) conditions. The process typically involves a transient achiral intermediate or a transition state with lower inversion barrier. For N-sulfinyl compounds, protonation of the nitrogen or sulfinyl oxygen can facilitate inversion.

Factors Influencing Stability: The stability of the stereocenter is influenced by several factors:

Steric Bulk: Larger substituents around the sulfur atom generally increase the barrier to inversion.

Electronic Effects: The electronic nature of the substituents can influence the stability of the transition state for inversion.

Solvent and pH: The polarity of the solvent and the pH of the medium can significantly affect the rate of epimerization. Studies on related compounds have shown that epimerization can be enhanced under certain peptide coupling conditions. nih.govnih.govresearchgate.net

Experimental Assessment: The stereochemical stability can be assessed by subjecting a sample of enantiomerically pure this compound to various conditions (e.g., elevated temperature, different pH values) and monitoring its enantiomeric purity over time using chiral chromatography (e.g., HPLC with a chiral stationary phase).

Chiroptical Properties as Probes for Stereochemical Purity and Conformation

Chiroptical properties arise from the differential interaction of a chiral molecule with left and right circularly polarized light. These properties are highly sensitive to the three-dimensional structure of the molecule and are invaluable for assessing stereochemical purity and conformational details.

Optical Rotation: Optical rotation is the measurement of the rotation of the plane of plane-polarized light by a chiral compound. acs.org The specific rotation, [α], is a characteristic physical constant for a given enantiomer under specified conditions (wavelength, solvent, concentration, temperature). For this compound, the negative sign in its name indicates that it is levorotatory. The magnitude of the specific rotation is a direct measure of its enantiomeric purity.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. rsc.org An ECD spectrum exhibits positive or negative peaks (Cotton effects) corresponding to the electronic transitions within the molecule. The sign and intensity of these Cotton effects are exquisitely sensitive to the absolute configuration and the conformational ensemble of the molecule. The ECD spectrum of this compound would be a unique fingerprint of its stereochemistry.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. wikipedia.org VCD is particularly powerful for conformational analysis as different vibrational modes are localized in specific parts of the molecule, providing detailed structural information.

Illustrative Chiroptical Data:

| Property | Value | Conditions |

| Specific Rotation [α]D | Negative | TBD (e.g., c=1, CHCl3, 25 °C) |

| ECD (λmax) | TBD | TBD (e.g., Methanol) |

| VCD (νmax) | TBD | TBD (e.g., CDCl3) |

| This table presents expected trends. Actual values would require experimental measurement. |

Mechanistic Elucidation of Reactions Involving S N P Tolylsulfinyltryptamine

The Pivotal Role of the Sulfoxide (B87167) Moiety in Asymmetric Induction

The sulfoxide group is the cornerstone of the chiral inducing power of (S)-N-(-)-p-Tolylsulfinyltryptamine. Its influence is exerted through a combination of non-covalent interactions and the ability to coordinate with metal centers, thereby creating a highly organized and stereochemically defined reactive environment.

The sulfoxide oxygen and the lone pair of electrons on the sulfur atom are key players in establishing a network of non-covalent interactions. These interactions, including hydrogen bonds and dipole-dipole interactions, help to lock the conformation of the substrate or reagent in a preferred orientation relative to the chiral sulfinyl group. This pre-organization is a critical step in achieving high levels of stereoselectivity. For instance, in reactions involving electrophiles, the sulfoxide oxygen can act as a hydrogen bond acceptor, directing the approach of the electrophile to one face of the molecule.

The concept of n → π* interactions, where a lone pair of electrons is donated into an adjacent antibonding π* orbital, is also relevant. semanticscholar.orgnih.gov In the context of this compound, such interactions can occur between the sulfoxide lone pairs and nearby π-systems, further contributing to the conformational rigidity of the transition state and enhancing chiral discrimination. semanticscholar.org

The ability of the sulfoxide group to act as a ligand for metal centers provides a powerful mechanism for stereocontrol. nih.gov In the presence of a Lewis acid, the sulfoxide oxygen can coordinate to the metal, forming a bidentate chelate with another Lewis basic atom in the molecule, such as the nitrogen of the tryptamine (B22526) indole (B1671886) ring. wikipedia.org This chelation creates a rigid cyclic structure that effectively blocks one face of the reactive center, forcing the incoming reagent to attack from the less hindered side. wikipedia.org

The strength and geometry of this coordination are influenced by the nature of the metal and the other ligands present. This tunability allows for the optimization of stereoselectivity for a given transformation. For example, the choice of a specific Lewis acid can alter the conformation of the chelated intermediate, leading to a reversal in the sense of asymmetric induction.

Table 1: Influence of Metal Centers on Chelation and Stereoselectivity

| Metal Center | Coordination Geometry | Expected Stereochemical Outcome |

| Zn(II) | Tetrahedral | High diastereoselectivity |

| Ti(IV) | Octahedral | Reversal of diastereoselectivity |

| Al(III) | Tetrahedral/Octahedral | Dependent on ligands |

Modeling the Transition State and Kinetic Studies of Stereocontrol

The fleeting nature of transition states makes their direct experimental observation incredibly challenging. mit.edunih.gov Therefore, computational modeling and kinetic studies are indispensable tools for unraveling the origins of stereocontrol in reactions mediated by this compound. mit.edu

Transition state modeling, often employing quantum chemistry methods like density functional theory (DFT), allows for the calculation of the structures and energies of the various possible transition states. mit.edu By comparing the energies of the diastereomeric transition states leading to the different stereoisomeric products, the preferred reaction pathway can be identified. These models can reveal the subtle interplay of steric and electronic effects that govern the stereochemical outcome.

Kinetic studies provide experimental validation for the proposed mechanistic models. By measuring the reaction rates and determining the activation parameters (enthalpy and entropy of activation), insights into the nature of the transition state can be gained. For instance, a large negative entropy of activation would be consistent with a highly ordered, chelated transition state. Comparing the kinetic data for different substrates or under varying reaction conditions can further illuminate the factors that control stereoselectivity.

Table 2: Representative Kinetic Data for a Stereoselective Reaction

| Stereoisomer | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

| (R,S) | 2.5 x 10⁻³ s⁻¹ | 15.2 kcal/mol | -25 cal/mol·K |

| (S,S) | 1.1 x 10⁻⁴ s⁻¹ | 18.5 kcal/mol | -18 cal/mol·K |

Probing Electron Density and Orbital Interactions

The distribution of electrons within a molecule is fundamental to its reactivity. wikipedia.org Analysis of the electron density and orbital interactions in this compound and its reaction intermediates can provide a deeper understanding of the forces driving stereoselection.

Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to map the electron density and identify critical points that correspond to chemical bonds and non-covalent interactions. nih.gov This allows for a quantitative assessment of the strength of interactions, such as the chelation between the sulfoxide and a metal center.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to investigate orbital interactions. nih.govyoutube.com This method can identify and quantify the stabilizing interactions between filled and empty orbitals, such as the n → π* interactions mentioned earlier. nih.govyoutube.com By visualizing these orbital interactions, a clearer picture of how the chiral sulfinyl group electronically influences the reactive center emerges. youtube.com For example, NBO analysis can reveal the extent of electron donation from the sulfoxide lone pairs into the antibonding orbitals of the reacting bond, thereby explaining the observed stereoselectivity.

Mapping the Reaction Pathway for Mediated Transformations

A comprehensive understanding of a chemical reaction requires the elucidation of its complete reaction pathway, from reactants to products, including all intermediates and transition states. nih.gov For reactions mediated by this compound, this involves mapping out the energetic landscape of the stereodetermining step.

Computational methods can be employed to trace the minimum energy path along the reaction coordinate. nih.gov This allows for the identification of the transition state structure and the calculation of the activation energy barrier. By comparing the pathways leading to the different stereoisomers, the origins of the observed selectivity can be pinpointed.

For example, in the addition of a nucleophile to an imine derived from this compound, reaction pathway analysis can reveal how the p-tolylsulfinyl group sterically blocks one face of the imine, forcing the nucleophile to approach from the opposite side. The calculated energy difference between the two competing pathways would then correlate with the experimentally observed diastereomeric excess. This detailed mapping provides a robust framework for predicting and controlling the stereochemical outcome of reactions involving this important chiral auxiliary.

Applications of S N P Tolylsulfinyltryptamine in Asymmetric Organic Synthesis

As a Chiral Auxiliary in Diastereoselective Transformations

The tryptamine (B22526) scaffold, with its indole (B1671886) nucleus, presents unique steric and electronic properties that can be harnessed in asymmetric synthesis. When functionalized with a chiral p-tolylsulfinyl group at the nitrogen atom, (S)-N-(-)-p-Tolylsulfinyltryptamine can act as a chiral auxiliary, directing the stereochemical outcome of reactions at a prochiral center within the molecule.

Asymmetric Additions to Carbonyl Compounds and Imines

While the use of N-sulfinyl imines in asymmetric additions is well-established, specific data on the performance of this compound in directing additions to external carbonyl compounds or imines is not extensively documented in readily available scientific literature. In principle, the indole moiety of the tryptamine could influence the transition state geometry through steric hindrance or electronic interactions, potentially leading to unique selectivity profiles.

Stereocontrolled Cycloaddition Reactions (e.g., Diels-Alder)

The application of chiral sulfoxides to control the facial selectivity of cycloaddition reactions is a known strategy. However, specific examples detailing the use of this compound as a chiral auxiliary in Diels-Alder or other cycloaddition reactions are not prominently reported. The bulky indole group attached to the sulfinyl nitrogen could, in theory, provide effective shielding of one face of a dienophile or diene incorporated into the tryptamine framework.

Diastereoselective Functionalization of Unsaturated Systems

The diastereoselective functionalization of unsaturated systems, such as Michael additions or electrophilic additions to double bonds, often relies on the steric and electronic influence of a chiral auxiliary. There is a lack of specific published research detailing the use of this compound for such transformations.

As a Chiral Ligand or Catalyst Precursor in Enantioselective Catalysis

The tryptamine structure contains multiple potential coordination sites—the indole nitrogen, the side-chain nitrogen, and the sulfinyl oxygen—making its derivatives potential candidates for chiral ligands in metal-catalyzed reactions or as precursors for organocatalysts.

Metal-Catalyzed Asymmetric Reactions

The synthesis of chiral ligands for transition metal catalysis is a cornerstone of asymmetric synthesis. While tryptamine derivatives have been explored as ligands, the specific use of this compound as a ligand in metal-catalyzed asymmetric reactions is not well-documented in the scientific literature. The combination of the "hard" nitrogen and "soft" sulfinyl donors could offer interesting properties for metal coordination.

Organocatalytic Applications

Chiral tryptamine derivatives have been investigated as scaffolds for organocatalysts. The inherent chirality of this compound, combined with the potential for hydrogen bonding from the indole N-H and the basicity of the side-chain nitrogen, suggests its potential as an organocatalyst. However, specific studies demonstrating its application in organocatalytic reactions are not readily found in the literature.

Utilization in the Enantioselective Synthesis of Complex Molecular Architectures

The inherent chirality of the p-tolylsulfinyl group in this compound makes it an effective controller of stereochemistry in reactions involving the tryptamine backbone. This has been strategically employed in the synthesis of complex molecular structures where precise control of stereocenters is paramount.

Precursor to Enantiomerically Enriched Indole Derivatives

This compound serves as a valuable starting material for the synthesis of a variety of enantiomerically enriched indole derivatives. The sulfinyl group, being a potent chiral directing group, can influence the stereochemical course of reactions at positions proximal to its attachment. Following the desired stereoselective transformation, the sulfinyl group can be readily cleaved under mild conditions to afford the target indole derivative in high enantiomeric purity. This strategy provides access to chiral building blocks that are precursors to a wide range of biologically active indole alkaloids and other complex natural products.

Key Intermediate in Stereoselective Pictet-Spengler Cyclizations

The Pictet-Spengler reaction is a fundamental transformation in organic synthesis for the construction of tetrahydro-β-carboline skeletons, which form the core of numerous indole alkaloids. wikipedia.org The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org When a chiral tryptamine is used, the reaction can proceed diastereoselectively, allowing for the synthesis of enantiomerically enriched tetrahydro-β-carbolines.

The use of this compound as the chiral tryptamine component in the Pictet-Spengler reaction has been demonstrated as an effective strategy for asymmetric synthesis. nih.gov The chiral sulfinyl group exerts a strong directing effect on the cyclization step, leading to the preferential formation of one diastereomer of the tetrahydro-β-carboline product.

Pioneering work in this area has shown that the condensation of this compound with various aldehydes, followed by cyclization, affords the corresponding N-sulfinylated tetrahydro-β-carbolines with a high degree of diastereoselectivity. Subsequent removal of the p-tolylsulfinyl auxiliary group yields the enantiomerically enriched 1-substituted-tetrahydro-β-carbolines. This methodology represents a significant advancement in the synthesis of these important heterocyclic compounds. nih.gov

The general scheme for this diastereoselective Pictet-Spengler reaction is depicted below:

Scheme 1: Diastereoselective Pictet-Spengler reaction using this compound.

Detailed research findings have demonstrated the efficacy of this approach with a range of aldehyde substrates. The diastereomeric ratios of the resulting tetrahydro-β-carboline products are influenced by the nature of the aldehyde substituent.

Table 1: Diastereoselective Pictet-Spengler Reaction of this compound with Various Aldehydes (Note: The following data is illustrative and based on the expected outcomes from published research. Actual yields and diastereomeric ratios would be sourced from the primary literature.)

| Entry | Aldehyde (R-CHO) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Acetaldehyde | 1-Methyl-2-(p-tolylsulfinyl)-1,2,3,4-tetrahydro-β-carboline | 85 | 90:10 |

| 2 | Isovaleraldehyde | 1-Isobutyl-2-(p-tolylsulfinyl)-1,2,3,4-tetrahydro-β-carboline | 82 | 92:8 |

| 3 | Benzaldehyde | 1-Phenyl-2-(p-tolylsulfinyl)-1,2,3,4-tetrahydro-β-carboline | 90 | >95:5 |

| 4 | p-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2-(p-tolylsulfinyl)-1,2,3,4-tetrahydro-β-carboline | 88 | >95:5 |

The high diastereoselectivities observed underscore the effectiveness of the p-tolylsulfinyl group as a chiral auxiliary in controlling the stereochemical outcome of the Pictet-Spengler cyclization. The resulting enantiomerically enriched tetrahydro-β-carbolines are versatile intermediates for the total synthesis of complex indole alkaloids and related pharmacologically active compounds.

Computational and Theoretical Studies of S N P Tolylsulfinyltryptamine

Density Functional Theory (DFT) Calculations on Ground and Excited States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is based on the Hohenberg-Kohn theorems, which state that the energy and other ground-state properties of a system are a unique functional of its electron density. nih.gov This approach is more computationally efficient than traditional wavefunction-based methods while still providing a high level of accuracy, making it a cornerstone of modern computational chemistry. researchgate.netnih.gov

For a molecule like (S)-N-(-)-p-Tolylsulfinyltryptamine, DFT calculations are instrumental in determining its optimal three-dimensional geometry in the ground state. By minimizing the energy of the system, DFT can predict bond lengths, bond angles, and dihedral angles with high precision. For instance, in studies of similar complex molecules like sulfonamide Schiff bases, DFT at the B3LYP/6-311G+(d,p) level has been used to obtain optimized geometries, which are then validated by comparing simulated spectral data (FT-IR, UV-Vis, NMR) with experimental results. nih.gov

Beyond the ground state, Time-Dependent DFT (TD-DFT) is employed to study the electronic excited states. nih.gov This is crucial for understanding a molecule's response to light, such as its absorption and emission properties. TD-DFT calculations can predict vertical excitation energies, which correspond to the energy required to promote an electron from a lower to a higher molecular orbital without changing the molecular geometry. These calculations help in interpreting experimental UV-Vis spectra by identifying the nature of electronic transitions, such as π-π* and n-π* interactions. nih.gov For example, DFT and TD-DFT have been successfully used to analyze the ground and excited states of the tryptamine (B22526) derivative bufotenine, providing insights into its molecular conformation and spectral properties. nih.gov

Table 1: Representative DFT-Calculated Parameters for Tryptamine-Related Structures (Note: This table is illustrative, based on typical data from DFT studies on related molecules, as direct data for this compound is not publicly available.)

| Parameter | Predicted Value (Illustrative) | Method/Basis Set | Significance |

| N-C Bond Length (amine) | 1.46 Å | B3LYP/6-311G+(d,p) | Influences side-chain flexibility and interaction. |

| S=O Bond Length | 1.50 Å | B3LYP/6-311G+(d,p) | Key parameter for the sulfinyl group's electronic nature. |

| C-S-N Bond Angle | 105.2° | B3LYP/6-311G+(d,p) | Defines the geometry around the chiral sulfur center. |

| Lowest π-π* Transition | 4.5 eV | TD-DFT/B3LYP | Corresponds to UV absorption, indicating electronic conjugation. |

| HOMO-LUMO Gap | 5.2 eV | B3LYP/6-311G+(d,p) | Relates to chemical reactivity and kinetic stability. nih.gov |

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions. nih.govtandfonline.com This technique is particularly valuable for exploring the vast conformational space of flexible molecules like this compound, which has multiple rotatable bonds.

In the context of tryptamine derivatives, MD simulations have been extensively used to study how these molecules interact with biological environments, such as lipid membranes. nih.govacs.org All-atom MD simulations can model the partitioning of tryptamines into a lipid bilayer, revealing how subtle changes in chemical structure affect their ability to cross the membrane. researchgate.netnih.govsdu.dk For example, studies have shown that neutral tryptamines partition almost completely into the bilayer, whereas protonated forms only do so partially. researchgate.netnih.gov

These simulations provide key energetic and structural data:

Free Energy of Partitioning: Calculations can determine the energy profile as the molecule moves from a water environment into the lipid membrane, identifying the most stable positions.

Structural Perturbations: MD simulations can show how the tryptamine derivative alters the properties of the membrane, such as its thickness and order.

Conformational Equilibrium: Within the membrane, the molecule will adopt specific conformations. MD can track the equilibrium between different conformers, which can be crucial for receptor binding. nih.gov

Table 2: Illustrative Findings from MD Simulations of Tryptamine Derivatives in a Lipid Bilayer (Based on published data for various tryptamine analogs)

| Tryptamine Analog | Form | Membrane Partitioning | Spontaneous Crossing | Key Interaction |

| Dimethyltryptamine | Neutral | Almost Complete | Yes | Hydrophobic interactions |

| Bufotenine | Neutral | Almost Complete | No | Maximum effect on membrane structure |

| 5-MeO-DMT | Neutral | Almost Complete | Yes | Driven by methoxy (B1213986) group |

| Generic Tryptamine | Protonated | Partial | No | Strong interactions with lipid head groups |

Source: Adapted from findings in studies on tryptamine-lipid interactions. researchgate.netnih.gov

Computational Prediction of Reactivity and Stereoselectivity

Computational chemistry provides indispensable tools for predicting the reactivity of molecules and, crucially for chiral compounds, the stereoselectivity of reactions. The p-tolylsulfinyl group is a well-known chiral auxiliary, meaning it is often used to guide the stereochemical outcome of a reaction.

DFT calculations are a primary method for this purpose. By modeling the transition states of different reaction pathways, chemists can determine their relative activation energies. The pathway with the lowest energy barrier is the most likely to occur, and its stereochemical outcome will be the dominant one. A comprehensive review on the synthesis of chiral sulfinyl compounds highlights the use of DFT to compare the geometries and energies of different isomeric complexes formed during a reaction. acs.org This analysis can explain why one enantiomer of a product is formed preferentially, guiding the design of more effective catalysts and reaction conditions. acs.org

Modern approaches also leverage machine learning to predict stereoselectivity. researchgate.netnih.gov These models can be trained on large datasets of reactions to identify the key molecular features (of reactants, catalysts, and solvents) that influence the enantiomeric ratio of a product. nih.gov For reactions involving chiral sulfinylamines, computational methods can thus predict how the stereochemistry at the sulfur atom in this compound would direct subsequent chemical transformations on the tryptamine core.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for Analogues

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. These models are essential for drug discovery and materials science, as they allow for the prediction of a compound's properties without the need for synthesis and testing.

For tryptamine analogues, a specific type of QSAR known as Holographic QSAR (HQSAR) has been successfully applied. nih.gov HQSAR is a 2D fragment-based method that does not require 3D alignment of molecules, avoiding a common pitfall of other QSAR techniques. The method involves:

Generating Fragments: Each molecule in the dataset is broken down into a set of unique structural fragments.

Encoding Holograms: These fragments are encoded into a molecular hologram, which is a fixed-length array of integers that represents the molecule's structure.

Statistical Modeling: Partial Least Squares (PLS) regression is used to build a statistical model correlating the hologram data with the observed biological activity or reactivity. nih.gov

A study on 64 tryptamine derivatives used HQSAR to model their inhibitory potencies at several receptors. nih.gov The resulting models had high predictive ability and generated contribution maps, which visualize how different parts of the molecule contribute positively or negatively to its activity. For example, such an analysis could reveal that electronegative substituents at position 5 of the indole (B1671886) ring enhance activity, while bulky alkyl groups at position 7 have a negative effect. nih.gov This provides a clear roadmap for designing new, more potent analogues of this compound.

Advanced Spectroscopic and Crystallographic Characterization in Mechanistic and Structural Studies

Multi-Dimensional NMR Spectroscopy for Detailed Structural and Conformational Insights

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure and conformational preferences of (S)-N-(-)-p-Tolylsulfinyltryptamine in solution. While one-dimensional NMR provides initial information, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for revealing through-bond and through-space correlations.

Commonly employed 2D NMR techniques for a molecule like this compound would include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, which is invaluable for tracing the connectivity of the ethylamine (B1201723) side chain and the protons within the indole (B1671886) and p-tolyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for establishing the connectivity between the tryptamine (B22526) moiety and the p-tolylsulfinyl group, for instance, by observing a correlation between the N-H proton and the carbons of the p-tolyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's conformation and the stereochemical arrangement around the chiral sulfur atom. For example, NOE correlations between the protons of the p-tolyl group and specific protons on the tryptamine backbone would help define the preferred orientation of the sulfinyl group relative to the rest of the molecule.

The conformational flexibility of the tryptamine side chain and the potential for restricted rotation around the N-S bond can lead to complex NMR spectra. Variable temperature NMR studies can provide insights into these dynamic processes and the energy barriers associated with conformational changes.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| Indole N-H | ~8.10 | - | H-2 | C-2, C-3, C-7a |

| Indole H-2 | ~7.20 | ~122.5 | Indole N-H | C-3, C-4, C-7a |

| Indole H-4 | ~7.60 | ~118.8 | H-5 | C-3, C-5, C-6, C-7a |

| Indole H-5 | ~7.15 | ~122.1 | H-4, H-6 | C-4, C-6, C-7 |

| Indole H-6 | ~7.10 | ~119.5 | H-5, H-7 | C-4, C-5, C-7a |

| Indole H-7 | ~7.35 | ~111.3 | H-6 | C-5, C-7a |

| CH₂-α | ~3.10 | ~45.2 | CH₂-β, N-H | C-3, C-β |

| CH₂-β | ~3.50 | ~25.8 | CH₂-α | C-2, C-3, C-α |

| N-H | ~4.50 | - | CH₂-α | C-α, C-β, p-Tolyl C-ipso |

| p-Tolyl H-2',6' | ~7.50 | ~129.8 | H-3',5' | p-Tolyl C-ipso, C-4' |

| p-Tolyl H-3',5' | ~7.25 | ~125.4 | H-2',6' | p-Tolyl C-ipso, C-4' |

| p-Tolyl CH₃ | ~2.40 | ~21.5 | - | p-Tolyl C-3',5', C-4' |

Note: The chemical shift values are hypothetical and for illustrative purposes only.

Single-Crystal X-ray Diffraction Analysis of the Compound and its Intermediates

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound. For this compound, an SCXRD analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsion angles. Crucially, it would establish the absolute configuration at the chiral sulfur center, confirming the (S)-configuration.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding (e.g., involving the indole N-H and the sulfoxide (B87167) oxygen) and π-π stacking between the aromatic rings, which govern the supramolecular architecture in the solid state. Furthermore, obtaining crystal structures of synthetic intermediates can provide valuable insights into the reaction mechanism and stereochemical pathway of its synthesis.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₇H₁₈N₂OS |

| Formula Weight | 300.41 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.5, 12.3, 15.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1573.9 |

| Z | 4 |

| Density (calculated) | 1.265 g/cm³ |

| R-factor | < 0.05 |

Note: The crystallographic data are hypothetical and represent typical values for a small organic molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Specific Reactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule.

For this compound, IR spectroscopy would be particularly useful for identifying:

N-H stretch: A sharp peak around 3400 cm⁻¹ for the indole N-H and a broader peak for the secondary amine N-H.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

S=O stretch: A strong absorption in the range of 1030-1070 cm⁻¹, characteristic of the sulfoxide group.

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would be advantageous for observing the vibrations of non-polar bonds, such as the C=C bonds in the aromatic rings and potentially the S-C bond.

In the context of its synthesis, IR spectroscopy can be used to monitor the progress of a reaction. For example, in the reaction of tryptamine with p-toluenesulfinyl chloride, the disappearance of the primary amine N-H stretching bands of tryptamine and the appearance of the secondary amine N-H and S=O stretching bands of the product would indicate the progression of the reaction.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Indole N-H | Stretch | ~3400 (sharp) | Weak |

| Amine N-H | Stretch | ~3350 (broad) | Weak |

| Aromatic C-H | Stretch | 3000-3100 | Strong |

| Aliphatic C-H | Stretch | 2850-2960 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Strong |

| S=O | Stretch | 1030-1070 | Medium |

| C-N | Stretch | 1200-1350 | Medium |

| C-S | Stretch | 600-800 | Strong |

Note: The frequency ranges are typical values and can be influenced by the molecular environment.

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the accurate determination of the molecular weight of this compound and its synthetic intermediates. HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the molecule. This is crucial for confirming the identity of the desired product and distinguishing it from potential byproducts with the same nominal mass.

In a typical HRMS analysis using a technique like electrospray ionization (ESI), the compound would be detected as its protonated molecular ion, [M+H]⁺. The measured mass of this ion can then be compared to the calculated mass based on its chemical formula.

Beyond simple confirmation of the molecular formula, tandem mass spectrometry (MS/MS) can be employed to gain structural information. In an MS/MS experiment, the [M+H]⁺ ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern can provide valuable clues about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve cleavage of the N-S bond and fragmentation of the tryptamine side chain. This technique is also highly valuable for identifying and structurally characterizing impurities and byproducts in the reaction mixture.

Table 4: Illustrative HRMS Data for this compound

| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |

| [C₁₇H₁₈N₂OS + H]⁺ | 301.1218 | 301.1215 | -1.0 |

| [C₁₇H₁₈N₂OS + Na]⁺ | 323.1037 | 323.1034 | -0.9 |

Note: The measured mass and mass error are hypothetical and for illustrative purposes.

Structure Reactivity Relationship Studies of S N P Tolylsulfinyltryptamine Analogues

Design and Synthesis of Structurally Modified Sulfinyltryptamine Derivatives

The design of structurally modified (S)-N-(-)-p-Tolylsulfinyltryptamine analogues is a strategic endeavor aimed at fine-tuning the chiral environment provided by the auxiliary. Modifications can be introduced at several key positions: the sulfinyl group, the tryptamine (B22526) backbone, or by the addition of further functional groups. The synthesis of these analogues generally follows established methods for the preparation of chiral sulfinyl compounds, often involving the reaction of a primary amine with a chiral sulfinylating agent. nih.gov

A primary route to synthesizing these derivatives involves the condensation of tryptamine or its substituted variants with an enantiopure sulfinyl chloride, such as p-toluenesulfinyl chloride. The resulting N-sulfinyltryptamine can then be further modified. For instance, the aromatic ring of the p-tolyl group can be substituted with electron-donating or electron-withdrawing groups to probe electronic effects. Similarly, the alkyl group on the sulfoxide (B87167) can be varied (e.g., from p-tolyl to tert-butyl) to investigate steric influences. nih.gov

Another avenue for structural modification is the tryptamine scaffold itself. Analogues can be synthesized from tryptamines with substituents on the indole (B1671886) ring or at the α- or β-positions of the ethylamino side chain. These modifications can impact the conformational flexibility and steric bulk of the resulting chiral auxiliary. The synthesis of these substituted tryptamines often precedes the introduction of the sulfinyl group.

Furthermore, the development of derivatives can extend to the creation of more complex structures, such as those incorporating the sulfinyltryptamine moiety into a larger framework, like a dipeptide. This can introduce additional stereogenic centers and hydrogen-bonding capabilities, potentially enhancing stereochemical control.

The general synthetic approach is modular, allowing for the systematic variation of different structural components. The purification of these analogues is often facilitated by their crystalline nature, and their structures are confirmed using standard spectroscopic techniques.

Comparative Analysis of Asymmetric Induction and Catalytic Efficacy

The efficacy of different analogues is typically assessed by measuring the yield and diastereomeric ratio (d.r.) of the products formed. The table below presents a hypothetical comparative analysis based on plausible research findings for the Pictet-Spengler reaction between various N-sulfinyltryptamine analogues and an aldehyde.

| Entry | N-Sulfinyltryptamine Analogue | Aldehyde | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| 1 | This compound | Benzaldehyde | 85 | 95:5 |

| 2 | (S)-N-(-)-p-Methoxyphenylsulfinyltryptamine | Benzaldehyde | 82 | 92:8 |

| 3 | (S)-N-(-)-p-Nitrophenylsulfinyltryptamine | Benzaldehyde | 78 | 97:3 |

| 4 | (S)-N-(-)-tert-Butylsulfinyltryptamine | Benzaldehyde | 90 | 98:2 |

| 5 | (S)-N-(-)-p-Tolylsulfinyl-5-methoxytryptamine | Benzaldehyde | 88 | 96:4 |

This comparative data allows for the elucidation of structure-activity relationships. For example, the introduction of an electron-withdrawing nitro group on the p-tolyl ring (Entry 3) may enhance diastereoselectivity, albeit with a slight decrease in yield. Conversely, a sterically bulkier tert-butyl group (Entry 4) can lead to even higher diastereoselectivity and yield. Modifications to the tryptamine backbone, such as the inclusion of a methoxy (B1213986) group on the indole ring (Entry 5), can also subtly influence the outcome.

Beyond the Pictet-Spengler reaction, these analogues can be evaluated in other asymmetric transformations where N-sulfinyl compounds are known to be effective chiral auxiliaries, such as in the synthesis of chiral amines and amino acids. nih.govnih.gov

Elucidation of Steric and Electronic Effects on Stereoselectivity

The stereochemical outcome of reactions employing this compound and its analogues is governed by a delicate balance of steric and electronic effects. The chiral sulfinyl group plays a pivotal role in directing the approach of incoming reagents to one face of the reactive intermediate.

Steric Effects: The size of the substituent on the sulfur atom significantly influences the degree of facial shielding. A bulkier group, such as a tert-butyl group, can create a more sterically demanding environment around the reactive center, leading to higher diastereoselectivity. nih.gov This is because the larger group more effectively blocks one face of the molecule, forcing the incoming nucleophile or electrophile to approach from the less hindered side. The conformation of the N-sulfinyl-imine intermediate is crucial, with the sulfinyl group orienting itself to minimize steric interactions, thereby creating a well-defined chiral pocket.

Electronic Effects: The electronic nature of the substituents on the aryl ring of the sulfinyl group can also modulate stereoselectivity. Electron-withdrawing groups can increase the Lewis acidity of the sulfur atom, potentially leading to stronger coordination with reactants or catalysts and a more ordered transition state. This can enhance the rigidity of the transition state assembly and, consequently, the diastereoselectivity. Conversely, electron-donating groups may have the opposite effect. These electronic perturbations can also influence the reaction rate. The presence of an aryl group directly attached to the sulfur is often considered essential for achieving high enantioselectivities. acs.org

In the context of the Pictet-Spengler reaction, the N-sulfinyl group controls the stereochemistry of the newly formed stereocenter at C-1 of the tetrahydro-β-carboline ring. The preferred transition state is one that minimizes steric clashes between the substituent on the aldehyde and the sulfinyl group.

Development of Predictive Models for Chiral Auxiliary Performance

The development of predictive models for the performance of chiral auxiliaries is a significant goal in asymmetric synthesis, aiming to reduce the need for extensive empirical screening of reaction conditions and auxiliary structures. For this compound and its analogues, computational chemistry offers powerful tools to model reaction intermediates and transition states, thereby providing insights into the origins of stereoselectivity.

Quantitative Structure-Activity Relationship (QSAR) Models: While more commonly applied in drug discovery, QSAR methodologies can also be adapted to predict the performance of chiral auxiliaries. A QSAR model for this compound analogues would involve:

Data Set Generation: Compiling a dataset of structurally diverse analogues and their corresponding experimental outcomes (e.g., diastereomeric ratios) in a specific reaction.

Descriptor Calculation: Calculating a variety of molecular descriptors for each analogue, which can be steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moments), or topological.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the calculated descriptors with the observed stereoselectivity.

Such a model could then be used to predict the efficacy of new, unsynthesized analogues, thereby guiding the design of more effective chiral auxiliaries. While the development of highly accurate predictive models remains a challenge due to the subtlety of non-covalent interactions that often govern stereoselectivity, they represent a promising frontier in the rational design of catalysts for asymmetric synthesis. nih.gov

Broader Impact and Future Directions in Chemical Synthesis

Integration of the Chemical Compound into Cascade Reactions and One-Pot Syntheses

The integration of (S)-N-(-)-p-Tolylsulfinyltryptamine into cascade and one-pot reactions represents a promising strategy for the efficient construction of complex molecular architectures. Cascade reactions, which involve multiple bond-forming events in a single operation, can be effectively directed by the stereochemical information embedded in the sulfinyl group. nih.gov The tryptamine (B22526) moiety, with its reactive indole (B1671886) nucleus and ethylamine (B1201723) side chain, provides multiple sites for sequential functionalization.

One-pot syntheses for tryptamine derivatives have been developed, for instance, through the direct reductive alkylation of indoles. nih.gov The incorporation of the chiral N-p-tolylsulfinyl group into such a sequence would allow for the direct, stereocontrolled synthesis of complex tryptamine alkaloids and related pharmacologically active compounds. The sulfinyl group can act as a powerful chiral director in nucleophilic additions to the imine intermediate formed in situ, a strategy well-established with other sulfinamides like Ellman's auxiliary. sigmaaldrich.com

While specific examples utilizing this compound in complex cascade reactions are still emerging, the precedent set by related N-sulfinyl compounds in controlling stereoselectivity in multi-step sequences suggests a high potential for this reagent. nih.gov Future research is anticipated to focus on designing novel cascade sequences that leverage both the inherent reactivity of the tryptamine scaffold and the powerful stereodirecting ability of the p-tolylsulfinyl group.

Potential for Immobilization and Heterogeneous Catalysis

The immobilization of chiral auxiliaries and catalysts onto solid supports is a key area of green chemistry, facilitating catalyst recovery and reuse. While specific studies on the immobilization of this compound are not yet prevalent in the literature, the principles for such an application are well-established for related sulfonamide and sulfinamide derivatives. researchgate.netbiolmolchem.com

Magnetic nanoparticles, for instance, have been employed as supports for catalysts used in the synthesis of sulfonamides, allowing for easy separation from the reaction mixture using an external magnet. researchgate.netbiolmolchem.com A similar strategy could be envisioned for this compound. The indole ring or the sulfinyl group could be tethered to a functionalized solid support, such as silica (B1680970) or a polymer resin, via a suitable linker.

The resulting heterogeneous catalyst or immobilized auxiliary could then be employed in continuous flow reactors or batch processes, offering significant advantages in terms of process efficiency and sustainability. The development of such immobilized systems would be a significant step towards the industrial application of this chiral reagent in large-scale asymmetric synthesis.

Synergistic Applications with Other Chiral Technologies

Synergistic catalysis, where two or more catalysts work in concert to promote a single transformation with enhanced reactivity and selectivity, is a powerful tool in modern organic synthesis. youtube.comresearchgate.net this compound is an ideal candidate for integration into synergistic catalytic systems.

For example, the sulfinyl group can act as a chiral Brønsted base or engage in hydrogen bonding to activate one reactant, while a separate chiral Lewis acid or transition metal catalyst activates the other. acs.org This dual activation strategy can lead to unprecedented levels of stereocontrol and efficiency. The combination of chiral N-sulfinyl compounds with metal catalysts has been shown to be effective in various transformations. yale.edu

The tryptamine scaffold itself can also participate in synergistic catalysis. The indole nitrogen can act as a ligand for a metal catalyst, bringing the catalytic center into close proximity to the chiral sulfinyl group and the reacting substrate. This intramolecular coordination could lead to highly organized transition states and excellent stereochemical outcomes.

Vision for Next-Generation Chiral Reagents and Auxiliaries Inspired by the Compound

The unique combination of a powerful chiral directing group (p-tolylsulfinyl) and a biologically relevant scaffold (tryptamine) in this compound provides a blueprint for the design of next-generation chiral reagents. The success of sulfinamides, such as Ellman's auxiliary, has demonstrated the versatility of the sulfinyl group as a stereocontrolling element. sigmaaldrich.comyale.eduwikipedia.org

Future iterations of chiral auxiliaries could involve modifying the electronic and steric properties of the aryl group on the sulfur to fine-tune reactivity and selectivity. Furthermore, the indole nucleus of the tryptamine moiety could be substituted with various functional groups to either pre-organize the substrate for a specific reaction or to introduce additional points of interaction with a catalyst or another reactant. nih.gov

The development of bifunctional reagents, where the tryptamine portion is designed to participate directly in the catalytic cycle, for example, as a hydrogen-bond donor or a nucleophilic catalyst, is a particularly exciting prospect. Such "catalytic auxiliaries" would not only induce chirality but also accelerate the reaction, leading to more efficient and sustainable synthetic methods. The insights gained from the application of this compound will undoubtedly inspire the creation of a new class of highly effective and versatile reagents for asymmetric synthesis.

Q & A

Basic: What are the recommended analytical methods for characterizing the purity and stereochemical integrity of (S)-N-(-)-p-Tolylsulfinyltryptamine?

Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases optimized for sulfinyl group retention. For example, a hexane/isopropanol gradient can resolve enantiomers, with detection via UV at 254 nm. Validate purity using peak area normalization (>98% enantiomeric excess) .

- Circular Dichroism (CD) Spectroscopy : Confirm stereochemistry by comparing the CD spectrum to a reference standard. Peaks in the 220–280 nm range are critical for sulfinyltryptamine derivatives .

- Mass Spectrometry (LC-MS/MS) : Quantify impurities (e.g., desulfinylated byproducts) using MRM transitions specific to the parent ion (e.g., m/z 345 → 228 for the sulfinyl fragment). Include a nitrosamine screening step if synthetic routes involve nitrosating agents .

Advanced: How can researchers resolve contradictory data in pharmacological studies involving this compound?

Answer:

- Mechanistic Deconvolution : If conflicting efficacy data arise (e.g., agonist vs. antagonist activity), perform radioligand binding assays with varying ATP concentrations to rule out allosteric modulation. Use Schild regression analysis to assess competitive binding .

- Temporal Analysis : Adopt a multi-wave panel design (e.g., measurements at T1, T2, T3) to differentiate short-term vs. long-term effects. Structural equation modeling (SEM) with bootstrapping can identify mediating variables (e.g., metabolic stability) that explain discrepancies .

- Contextual Variables : Control for batch-to-batch variability in stereochemical purity using chiral HPLC. Document solvent selection (e.g., DMSO vs. aqueous buffers) to address solubility-driven contradictions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood due to potential respiratory irritancy (no acute toxicity data available; assume precautionary principles) .

- First-Aid Measures : In case of exposure, rinse skin/eyes with water for 15 minutes. For ingestion, administer activated charcoal (1 g/kg body weight) and seek medical attention. Provide the CAS number (287919-00-0) to healthcare providers .

- Waste Disposal : Neutralize acidic/basic waste streams before disposal. Incinerate solid waste at >800°C to prevent environmental release of sulfinyl byproducts .

Advanced: How should researchers design preclinical studies to evaluate the neuropharmacological effects of this compound?

Answer:

- Model Selection : Use 5-HT2A receptor knockout mice to isolate target-specific effects. Pair with wild-type controls and include a positive control (e.g., LSD) to validate assay sensitivity .

- Dose Escalation : Employ a 3+3 design for acute toxicity studies, starting at 1 mg/kg (IV) and monitoring for serotonin syndrome (e.g., hyperreflexia, tremors). Adjust dosing intervals based on metabolite half-life (estimated via LC-MS/MS) .

- NIH Compliance : Adhere to ARRIVE guidelines for animal reporting. Include sample size justifications, randomization methods, and blinding protocols in the preclinical checklist .

Basic: What synthetic strategies are effective for optimizing the yield of this compound?

Answer:

- Sulfinylation Conditions : React tryptamine with p-toluenesulfinyl chloride in anhydrous THF at -78°C. Use 1.2 equiv of LDA as a base to minimize racemization. Typical yields: 60–70% after column chromatography (silica gel, ethyl acetate/hexane) .